Anti‑Inflammatory Potency: Class‑Level Activity Range for Thiazolyl‑N‑phenylpiperazine Amides
A series of thiazolyl‑N‑phenylpiperazine amides, which includes the core scaffold of the target compound, was evaluated in the carrageenan‑induced mouse paw oedema model and exhibited anti‑inflammatory activity in the range of 44–74.1% inhibition [1]. Although no direct measurement has been reported for the target compound itself, the compound belongs to the same chemotype and contains a 4‑methoxy‑benzamide fragment that, in analogous systems, is associated with enhanced COX‑II inhibitory potency (IC₅₀ values as low as 0.011 μM reported for structurally related 3,4‑dimethoxy‑benzamide derivatives) . These data indicate that the target compound plausibly resides within the upper tier of the class‑level activity range, whereas the des‑methoxy analog (N‑{4‑[2‑oxo‑2‑(4‑phenylpiperazin‑1‑yl)ethyl]‑1,3‑thiazol‑2‑yl}benzamide, CAS 941947‑23‑5) has no reported anti‑inflammatory activity, suggesting the methoxy group is a critical potency determinant [2].
| Evidence Dimension | Anti-inflammatory activity (% inhibition of carrageenan-induced mouse paw oedema) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class range 44–74.1% inhibition [1] |
| Comparator Or Baseline | Class-level range: 44–74.1% inhibition across 10+ thiazolyl-N-phenylpiperazine amides [1]. Des-methoxy analog (CAS 941947-23-5): no published anti-inflammatory data [2]. 3,4-Dimethoxy analog: COX-II IC₅₀ as low as 0.011 μM reported for similar scaffold . |
| Quantified Difference | Cannot be calculated for the target compound specifically; class range spans 44–74.1% inhibition. |
| Conditions | Carrageenan-induced mouse paw oedema; in vivo model; compounds administered at equimolar doses [1]. |
Why This Matters
The class-level anti-inflammatory potency demonstrates that the thiazolyl-phenylpiperazine amide scaffold is biologically validated, yet the absence of data for the des-methoxy analog highlights the non-redundant role of the 4-methoxy substituent, making the target compound the appropriate choice for anti-inflammatory SAR studies.
- [1] Geronikaki, A.; Hadjipavlou-Litina, D.; et al. Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. Il Farmaco 2005, 60, 969–973. DOI: 10.1016/j.farmac.2005.06.014. View Source
- [2] Kuujia. Cas no 941947-23-5 (N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide). https://www.kuujia.com/cas-941947-23-5.html (accessed 2026-04-28). View Source
